molecular formula C32H49N5O13 B12403632 Confidential

Confidential

Cat. No.: B12403632
M. Wt: 711.8 g/mol
InChI Key: HJQHDGKKRVXYMH-ZXSNDDASSA-N
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Description

The compound “Confidential” is a unique chemical entity with significant importance in various scientific fields Its structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Confidential” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation through [reaction type] using [catalysts or solvents].

    Step 3: Final product formation via [reaction type] with [purification methods].

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Key aspects of industrial production include:

    Large-scale reactors: Utilized to handle significant volumes of reactants.

    Continuous flow processes: Employed to maintain a steady production rate.

    Quality control measures: Ensured through rigorous testing and monitoring.

Chemical Reactions Analysis

Types of Reactions

“Confidential” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form [oxidized products].

    Reduction: Reaction with reducing agents to yield [reduced products].

    Substitution: Replacement of specific atoms or groups within the molecule with [substituents].

Common Reagents and Conditions

The reactions of “this compound” typically involve:

    Oxidizing agents: Such as [examples].

    Reducing agents: Including [examples].

    Catalysts: Used to facilitate reactions, such as [examples].

    Solvents: Employed to dissolve reactants and control reaction conditions, like [examples].

Major Products Formed

The major products formed from the reactions of “this compound” include:

    Oxidized derivatives: Resulting from oxidation reactions.

    Reduced derivatives: Formed through reduction processes.

    Substituted compounds: Produced via substitution reactions.

Scientific Research Applications

“Confidential” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its potential as a drug candidate or diagnostic tool.

    Industry: Applied in the production of [specific products] and as a component in [industrial processes].

Mechanism of Action

The mechanism of action of “Confidential” involves its interaction with specific molecular targets and pathways. Key aspects include:

    Molecular targets: Such as [specific proteins or enzymes].

    Pathways involved: Including [signaling pathways or metabolic processes].

    Effects exerted: Resulting in [biological or chemical outcomes].

Properties

Molecular Formula

C32H49N5O13

Molecular Weight

711.8 g/mol

IUPAC Name

2-[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-5-[(Z)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrimidin-1-yl]acetic acid

InChI

InChI=1S/C32H49N5O13/c1-28(2,3)46-23(41)34-21(37(26(44)49-31(10,11)12)27(45)50-32(13,14)15)18-16-35(17-19(38)39)22(40)33-20(18)36(24(42)47-29(4,5)6)25(43)48-30(7,8)9/h16H,17H2,1-15H3,(H,38,39)/b34-21-

InChI Key

HJQHDGKKRVXYMH-ZXSNDDASSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Origin of Product

United States

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